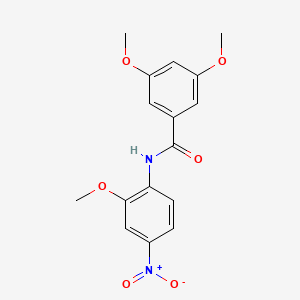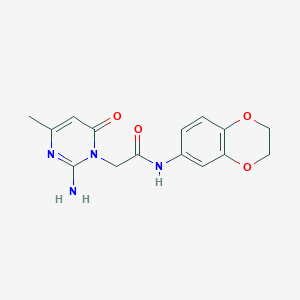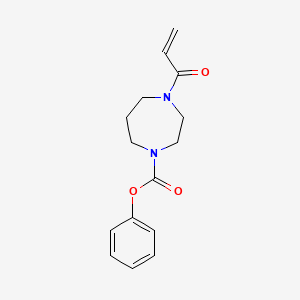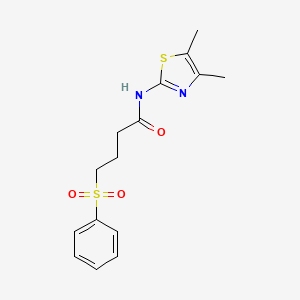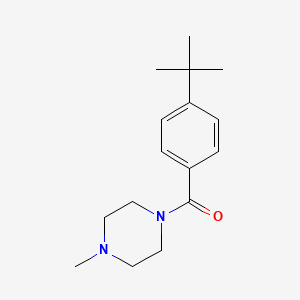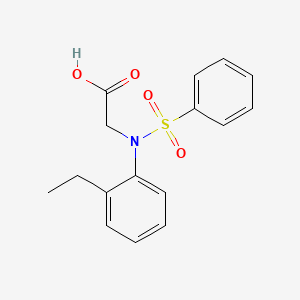
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound make it a compound of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-ethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Base: Bases like triethylamine or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfonic acids or sulfoxides.
Reduction: Could produce amines or alcohols.
Scientific Research Applications
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering molecular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N-(phenylsulfonyl)glycine
- N-(2-ethylphenyl)-N-(methylsulfonyl)glycine
- N-(2-ethylphenyl)-N-(phenylsulfonyl)alanine
Uniqueness
N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUMXWSGCJLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
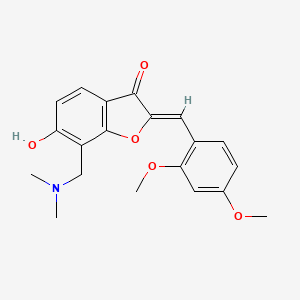
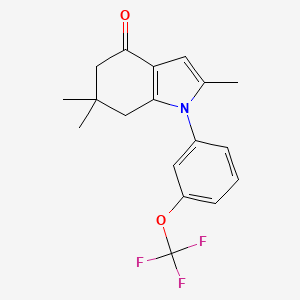
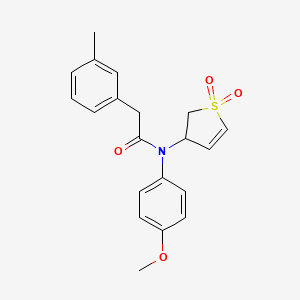
![3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2800904.png)
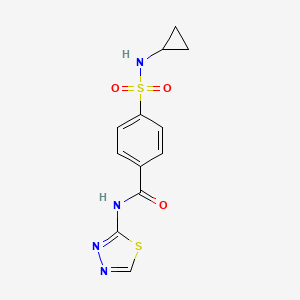
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)
![2-{1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2800910.png)
![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)
![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)
